Cas no 1023-17-2 (1-(4-methoxyphenyl)-2-phenylethan-1-one)
1-(4-methoxyphenyl)-2-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Methoxyphenyl)-2-phenylethanone
- 4'-Methoxy-2-phenylacetophenone
- 1-(4-Methoxyphenyl)acetophenone
- 1-(4-Methoxyphenyl)a
- 4-Methoxy-2-Phenylacetophenone
- Ethanone,1-(4-methoxyphenyl)-2-phenyl-
- NSC26658
- 4-Methoxydeoxybenzoin
- DEOXY-4-METHOXYBENZOIN
- 4-METHOXYPHENYLBENZYL KETONE
- BENZYL 4-METHOXYPHENYL KETONE
- Benzyl p-Methoxyphenyl Ketone
- 4-Methoxy-α-phenylacetophenone
- 2-Phenyl-p-Methoxyacetophenone
- 1-(4-methoxyphenyl)-2-phenylethan-1-one
- p-ANISYL BENZYL KETONE
- Ethanone, 1-(4-methoxyphenyl)-2-phenyl-
- 1-(4-Methoxy-phenyl)-2-phenyl-ethanone
- p-phenylacetylanisole
- 4-methoxydesoxybenzoin
- ghl.PD_Mitscher_leg0.608
- IFLab1_000080
- 4-METHOXY DESOXY BENZOIN
- NSC-26658
- 1023-17-2
- AKOS001703720
- SR-01000513163-1
- 2-phenyl-1-(4-methoxyphenyl)ethanone
- DTXSID80907346
- AM20020102
- AC-25702
- CHEMBL1860260
- HMS1412D14
- CS-W014702
- IDI1_008299
- SCHEMBL248073
- A19538
- AS-10052
- SR-01000513163
- EU-0084511
- MFCD00017177
- DNDI1005449
- 1-(4-methoxyphenyl)2-phenylethan-1-one
- PLALKSRAHVYFOH-UHFFFAOYSA-N
- (4-Methoxyphenyl)-(benzyl)-ketone
- EN300-203517
- FT-0600565
- 1-(4'-Methoxyphenyl)-2-phenylethan-1-one
- SY042830
- DB-006859
- STK358753
-
- MDL: MFCD00017177
- Inchi: 1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
- InChI Key: PLALKSRAHVYFOH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)OC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Boiling Point: 380°C at 760 mmHg
- PSA: 26.30000
- LogP: 3.12060
1-(4-methoxyphenyl)-2-phenylethan-1-one Security Information
- Hazard Statement: H302
- Storage Condition:Sealed in dry,Room Temperature
1-(4-methoxyphenyl)-2-phenylethan-1-one Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(4-methoxyphenyl)-2-phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022860-1g |
4'-Methoxy-2-phenylacetophenone |
1023-17-2 | 97% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 022860-5g |
4'-Methoxy-2-phenylacetophenone |
1023-17-2 | 97% | 5g |
£85.00 | 2022-03-01 | |
| Fluorochem | 022860-10g |
4'-Methoxy-2-phenylacetophenone |
1023-17-2 | 97% | 10g |
£138.00 | 2022-03-01 | |
| Fluorochem | 022860-25g |
4'-Methoxy-2-phenylacetophenone |
1023-17-2 | 97% | 25g |
£274.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M122557-10g |
1-(4-methoxyphenyl)-2-phenylethan-1-one |
1023-17-2 | 98% | 10g |
¥301.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M122557-1g |
1-(4-methoxyphenyl)-2-phenylethan-1-one |
1023-17-2 | 98% | 1g |
¥48.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M122557-5g |
1-(4-methoxyphenyl)-2-phenylethan-1-one |
1023-17-2 | 98% | 5g |
¥161.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M122557-250mg |
1-(4-methoxyphenyl)-2-phenylethan-1-one |
1023-17-2 | 98% | 250mg |
¥29.90 | 2023-09-02 | |
| Alichem | A019114007-10g |
1-(4-Methoxyphenyl)-2-phenylethanone |
1023-17-2 | 97% | 10g |
$193.64 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007790-5mg |
1-(4-methoxyphenyl)-2-phenylethan-1-one |
1023-17-2 | 98% | 5mg |
¥639 | 2023-09-11 |
1-(4-methoxyphenyl)-2-phenylethan-1-one Suppliers
1-(4-methoxyphenyl)-2-phenylethan-1-one Related Literature
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Additional information on 1-(4-methoxyphenyl)-2-phenylethan-1-one
Recent Advances in the Study of 1-(4-Methoxyphenyl)-2-phenylethan-1-one (CAS: 1023-17-2)
1-(4-Methoxyphenyl)-2-phenylethan-1-one (CAS: 1023-17-2), commonly referred to as p-methoxybenzyl phenyl ketone, has recently gained significant attention in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has shown promising pharmacological properties. Recent studies have explored its potential applications in drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a potential COX-2 inhibitor. The research team demonstrated that derivatives of 1-(4-methoxyphenyl)-2-phenylethan-1-one exhibited selective inhibition of cyclooxygenase-2 with IC50 values in the low micromolar range. Molecular docking studies revealed that the methoxyphenyl moiety plays a crucial role in binding to the COX-2 active site, suggesting potential for developing novel anti-inflammatory agents.
In the field of oncology, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 1-(4-methoxyphenyl)-2-phenylethan-1-one derivatives as potential anticancer agents. The study identified several analogs with significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced the compounds' antiproliferative activity.
From a synthetic chemistry perspective, new methodologies for the efficient preparation of 1-(4-methoxyphenyl)-2-phenylethan-1-one have been developed. A 2022 study in Organic Process Research & Development described an improved catalytic system for the Friedel-Crafts acylation of anisole with phenylacetyl chloride, achieving yields above 85% with excellent purity. This advancement addresses previous challenges in the large-scale production of this important intermediate.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in the Journal of Molecular Structure have provided detailed insights into its conformational preferences and electronic structure. These findings are particularly valuable for rational drug design efforts utilizing this scaffold.
Looking forward, researchers are exploring the potential of 1-(4-methoxyphenyl)-2-phenylethan-1-one as a building block for more complex pharmaceutical agents. Current projects focus on developing hybrid molecules by combining this scaffold with other pharmacophores to create multitargeting compounds. The versatility of this chemical structure continues to make it a valuable tool in medicinal chemistry research.
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